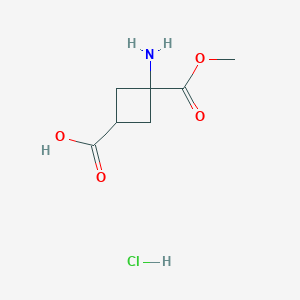
5-Methyl-4-phenyl-2-pyrimidinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-phenyl-2-pyrimidinethiol, commonly known as MPTP, is a chemical compound that is widely used in scientific research. It was originally developed as a herbicide, but its ability to cause Parkinson's disease-like symptoms in humans has made it an important tool in the study of the disease.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrimidine derivatives, including those related to 5-Methyl-4-phenyl-2-pyrimidinethiol, have been synthesized through various methods. For instance, a study described the synthesis of novel pyrazole- and pyrimidine-based derivatives, emphasizing the importance of pyrimidine as a core component due to its potential application in medical chemistry, including AIDS chemotherapy (Ajani et al., 2019). This highlights the compound's role in the development of new pharmacological agents.
Electrochemical and Theoretical Studies
Research involving the electrochemical oxidation of 2-pyrimidinethiols, including derivatives similar to this compound, provided insights into their chemical behavior and potential applications in medicinal chemistry. These studies investigated the relative energies, structures, and theoretical aspects of pyrimidinethiol derivatives, contributing to the understanding of their chemical properties and reactivity (Freeman et al., 2008).
Nonlinear Optical Properties
The significance of pyrimidine rings in nonlinear optics (NLO) has been explored, with research focusing on the structural parameters, electronic, linear, and NLO exploration of thiopyrimidine derivatives. This study highlighted the potential applications of such compounds in medicine and NLO fields, pointing to the versatility of pyrimidine derivatives in high-tech applications (Hussain et al., 2020).
Liquid Crystal Properties
The synthesis and investigation of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids revealed that certain derivatives exhibit nematic or smectic liquid crystal behaviors. This research indicates the potential of pyrimidine derivatives in the development of materials with specific liquid crystalline properties, useful for various technological applications (Mikhaleva, 2003).
Antitubercular and Antimicrobial Activity
Studies on the synthesis and evaluation of pyrimidine derivatives for their in vitro antitubercular and antimicrobial activities demonstrate the biomedical relevance of these compounds. Research findings suggest that certain pyrimidine derivatives possess significant antitubercular and antimicrobial properties, indicating their potential as lead compounds for developing new therapeutic agents (Kamdar et al., 2011).
Mécanisme D'action
Mode of Action
These changes can affect the function of the target, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-4-phenyl-2-pyrimidinethiol . These factors can include temperature, pH, and the presence of other compounds, among others.
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-6-phenyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-7-12-11(14)13-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDJFDQEJGFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


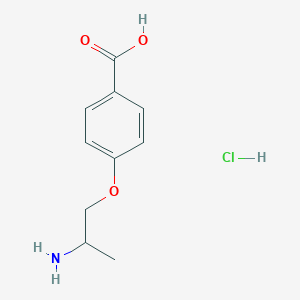
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
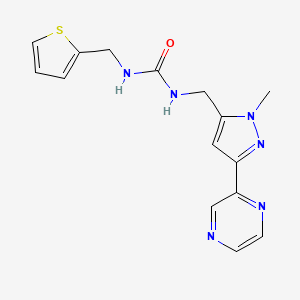
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
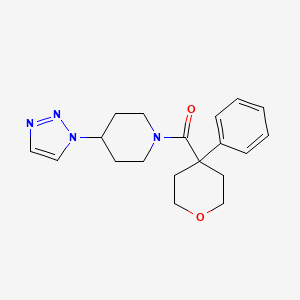
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
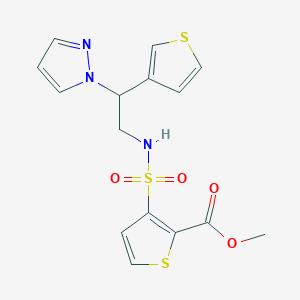

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
